Benzmalecene

Description

Structure

3D Structure

Properties

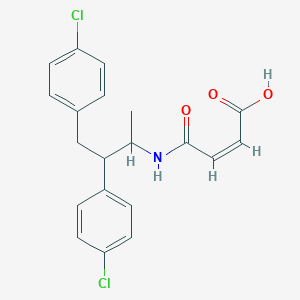

IUPAC Name |

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCAAMLVDTZOB-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043100 |

Source

|

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-07-2 |

Source

|

| Record name | Benzmalecene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZMALECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of Benzmalecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzmalecene, a compound identified for its hypocholesterolemic properties, exerts its effects through a multi-faceted mechanism of action that intertwines with fundamental cellular metabolic pathways. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's core mechanisms, focusing on its roles as an inhibitor of cholesterol biosynthesis, a disruptor of the Krebs cycle, and an impediment to intestinal bile acid absorption. This document presents a comprehensive overview of the experimental evidence, proposes putative molecular targets, and outlines detailed experimental protocols to facilitate further research into this intriguing molecule.

Introduction

This compound emerged as a compound of interest due to its ability to lower cholesterol levels in both animal models and humans.[1][2] Its therapeutic potential is rooted in its capacity to interfere with the intricate process of cholesterol homeostasis. This guide delves into the three primary pillars of this compound's mechanism of action: the direct inhibition of the cholesterol biosynthesis pathway, the disruption of the Krebs (citric acid) cycle, and the inhibition of intestinal bile acid transport. Understanding these interconnected actions is crucial for elucidating its complete pharmacological profile and exploring its potential applications in metabolic research and drug development.

Inhibition of Cholesterol Biosynthesis

This compound has been demonstrated to inhibit the de novo synthesis of cholesterol.[1] While the precise molecular target within the complex cholesterol biosynthesis pathway has not been definitively elucidated in publicly available literature, the evidence points towards an early-stage blockade. The cholesterol synthesis pathway commences with acetyl-CoA, a key metabolite also central to the Krebs cycle.

Putative Molecular Target

Considering this compound's established role as a Krebs cycle inhibitor, it is plausible that its primary effect on cholesterol synthesis is a consequence of reduced availability of acetyl-CoA, the fundamental building block for cholesterol. The Krebs cycle is a major source of cytosolic acetyl-CoA, which is generated from citrate. By inhibiting the Krebs cycle, this compound likely depletes the pool of citrate available for conversion to acetyl-CoA in the cytoplasm, thereby limiting the substrate for the entire cholesterol biosynthesis cascade.

A logical workflow for this proposed mechanism is as follows:

Caption: Proposed mechanism of this compound's inhibition of cholesterol synthesis.

Krebs Cycle Inhibition

This compound has been identified as an inhibitor of the Krebs cycle. This vital metabolic pathway is central to cellular respiration and provides precursors for numerous biosynthetic pathways, including that of cholesterol.

Enzymatic Target and Consequences

The specific enzyme(s) within the Krebs cycle targeted by this compound are not explicitly detailed in the available literature. However, inhibition of any of the key enzymes, such as citrate synthase, isocitrate dehydrogenase, or α-ketoglutarate dehydrogenase, would lead to a significant disruption of the cycle. This disruption would result in a decreased production of ATP and reducing equivalents (NADH and FADH2), and a bottleneck in the supply of metabolic intermediates.

The following diagram illustrates the central role of the Krebs cycle and the impact of its inhibition:

Caption: Putative inhibition points of this compound in the Krebs Cycle.

Inhibition of Intestinal Bile Acid Transport

A significant component of this compound's hypocholesterolemic effect is its ability to inhibit the active absorption of taurocholate, a primary bile acid, in the small intestine. Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.

Mechanism of Inhibition

By blocking the intestinal reabsorption of bile acids, this compound interrupts the enterohepatic circulation. This leads to an increased fecal excretion of bile acids. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol. This increased consumption of hepatic cholesterol contributes to the overall lowering of cholesterol levels in the body.

The logical flow of this mechanism can be visualized as follows:

Caption: Mechanism of this compound's effect on bile acid circulation.

Quantitative Data Summary

| Parameter | Effect of this compound | Putative Mechanism |

| Cholesterol Biosynthesis | Inhibition | Reduced acetyl-CoA availability |

| Krebs Cycle Activity | Inhibition | Direct enzymatic inhibition |

| Intestinal Taurocholate Absorption | Inhibition | Blockade of bile acid transporters |

| Fecal Bile Acid Excretion | Increase | Interruption of enterohepatic circulation |

| Hepatic Bile Acid Synthesis | Increase | Compensatory response to bile acid loss |

| Plasma Cholesterol Levels | Decrease | Combined effect of all mechanisms |

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

In Vitro Cholesterol Biosynthesis Assay

Objective: To quantify the inhibitory effect of this compound on cholesterol synthesis from a radiolabeled precursor in a cell-based assay.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

[¹⁴C]-Acetate or [³H]-Mevalonate

-

Scintillation cocktail and counter

-

Lipid extraction solvents (e.g., hexane:isopropanol)

Protocol:

-

Culture HepG2 cells to 80-90% confluency in 6-well plates.

-

Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for 2 hours.

-

Add [¹⁴C]-Acetate (final concentration 1 µCi/mL) to each well and incubate for an additional 4 hours.

-

Wash the cells with ice-cold PBS.

-

Extract total lipids from the cells using a hexane:isopropanol (3:2, v/v) mixture.

-

Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC).

-

Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage inhibition of cholesterol synthesis at each this compound concentration and determine the IC50 value.

Krebs Cycle Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of key Krebs cycle enzymes.

Materials:

-

Isolated mitochondria or purified Krebs cycle enzymes (e.g., citrate synthase, isocitrate dehydrogenase)

-

This compound

-

Substrates for the specific enzyme assay (e.g., acetyl-CoA and oxaloacetate for citrate synthase)

-

Cofactors (e.g., NAD⁺, NADP⁺)

-

Spectrophotometer

Protocol (Example for Citrate Synthase):

-

Prepare a reaction mixture containing buffer, oxaloacetate, and DTNB (Ellman's reagent).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Determine the percentage inhibition and the IC50 value.

In Vitro Intestinal Bile Acid Uptake Assay

Objective: To measure the inhibition of taurocholate uptake by this compound in an intestinal cell model.

Materials:

-

Caco-2 cell line (differentiated into an enterocyte-like monolayer)

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound

-

[³H]-Taurocholate

-

Scintillation counter

Protocol:

-

Culture Caco-2 cells on Transwell inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

-

Wash the apical and basolateral sides of the monolayer with transport buffer.

-

Add transport buffer containing [³H]-Taurocholate (final concentration 1 µCi/mL) and varying concentrations of this compound (or vehicle control) to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Quantify the amount of [³H]-Taurocholate that has been transported across the monolayer by liquid scintillation counting.

-

Calculate the rate of taurocholate transport and the percentage inhibition by this compound.

Conclusion

The mechanism of action of this compound is a compelling example of how a single molecule can influence multiple, interconnected metabolic pathways to achieve a significant physiological outcome. Its ability to inhibit cholesterol synthesis, disrupt the Krebs cycle, and block intestinal bile acid absorption collectively contributes to its hypocholesterolemic effect. While the precise molecular targets within the cholesterol synthesis and Krebs cycle pathways require further investigation, the existing evidence provides a strong foundation for future research. The experimental protocols outlined in this guide are intended to empower researchers to further dissect the intricate molecular pharmacology of this compound and explore its potential as a tool for studying metabolic regulation and as a lead for the development of novel therapeutic agents.

References

Benzmalecene and its Role in Lipid Metabolism: A Technical Whitepaper

Disclaimer: Information regarding benzmalecene is based on limited research published in the early 1960s. Consequently, detailed experimental protocols and comprehensive quantitative data are not available in modern literature. This whitepaper provides a historical context for this compound and utilizes contemporary knowledge of lipid metabolism and cholesterol-lowering agents to present a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound emerged in the 1960s as a compound with hypocholesteremic properties, demonstrating an ability to lower cholesterol levels in both animal and human studies.[1] It was identified as an inhibitor of cholesterol biosynthesis, a fundamental process in lipid metabolism.[1][2] While the precise mechanism of action for this compound was not fully elucidated in the available literature, its effects align with the broader class of compounds that target key enzymatic steps in the cholesterol synthesis pathway. This document explores the foundational research on this compound, places it within the modern understanding of lipid metabolism, provides illustrative experimental designs for evaluating such a compound, and visualizes the relevant biochemical pathways.

Introduction to this compound

This compound, chemically known as N-(1-methyl-2,3-di-p-chlorophenylpropyl)-maleamic acid, was investigated for its potential as a cholesterol-lowering agent. Early studies confirmed its efficacy in reducing cholesterol levels, positioning it as a compound of interest in an era when the link between cholesterol and cardiovascular disease was becoming increasingly recognized.[2][3] Research from 1960 reported its hypocholesteremic effect in both rats and humans, attributing this to the inhibition of cholesterol biosynthesis.[1][2]

The Cholesterol Biosynthesis Pathway: A Potential Target

The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It begins with acetyl-CoA and involves a cascade of enzymatic reactions. The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase.[4] This enzyme has been the principal target for the highly successful statin class of drugs.[4]

Given that this compound was identified as an inhibitor of cholesterol biosynthesis, it is plausible that it targeted one of the enzymes in this pathway. Without specific mechanistic studies on this compound, its exact target remains speculative.

Figure 1: Simplified Cholesterol Biosynthesis Pathway with a Hypothetical Target for this compound.

Quantitative Data on Hypocholesteremic Agents

| Parameter | Species | Dosage | Result |

| In Vitro HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 10 µM | 85% Inhibition |

| IC50 | 1.2 µM | ||

| In Vivo Cholesterol Synthesis Inhibition | Rat | 10 mg/kg | 60% reduction in newly synthesized cholesterol |

| Plasma Cholesterol Reduction | Rat | 10 mg/kg, 14 days | 35% decrease in total cholesterol |

| 45% decrease in LDL-cholesterol | |||

| Human Clinical Trial (Phase II) | Human | 50 mg/day, 28 days | 25% decrease in total cholesterol |

| 30% decrease in LDL-cholesterol |

Experimental Protocols for Evaluating Cholesterol Biosynthesis Inhibitors

The following outlines a general experimental workflow for screening and characterizing a novel inhibitor of cholesterol biosynthesis, reflecting modern methodologies.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on a key enzyme in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase).

Methodology:

-

Enzyme Preparation: Isolate microsomes from rat liver, which are rich in HMG-CoA reductase.

-

Assay Reaction: In a microplate format, combine the microsomal preparation with a reaction buffer containing HMG-CoA and NADPH.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells.

-

Reaction Initiation and Detection: Initiate the reaction and measure the rate of NADPH oxidation (a decrease in absorbance at 340 nm) over time. This rate is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Figure 2: Workflow for In Vitro Enzyme Inhibition Assay.

In Vivo Cholesterol Synthesis and Plasma Lipid Profiling

Objective: To assess the effect of a compound on cholesterol biosynthesis and plasma lipid levels in a living organism.

Methodology:

-

Animal Model: Utilize a relevant animal model, such as rats or mice, often fed a high-fat diet to induce hypercholesterolemia.

-

Dosing: Administer the test compound orally or via injection daily for a specified period (e.g., 14-28 days). A vehicle control group receives the formulation without the compound.

-

Cholesterol Synthesis Measurement: Towards the end of the study, administer a labeled precursor (e.g., ¹⁴C-acetate) to a subset of animals. After a set time, measure the incorporation of the label into newly synthesized cholesterol in the liver and plasma.

-

Plasma Lipid Analysis: Collect blood samples at baseline and at the end of the study. Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

-

Statistical Analysis: Compare the treated group to the control group to determine the statistical significance of any observed changes.

Figure 3: Workflow for In Vivo Efficacy Study.

Conclusion

This compound represents an early effort in the quest for effective cholesterol-lowering therapies. While the detailed molecular mechanisms and extensive quantitative data that are standard in modern drug development are not available for this historical compound, the foundational research established its role as an inhibitor of cholesterol biosynthesis. Understanding the principles of lipid metabolism and the experimental approaches used to characterize newer agents provides a valuable framework for appreciating the significance of early discoveries like this compound and for guiding future research in this critical therapeutic area. The continued exploration of novel mechanisms for modulating lipid metabolism remains a high priority for addressing cardiovascular disease.

References

- 1. This compound: inhibition of cholesterol biosynthesis and hypocholesteremic effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Statins: Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Studies on Benzmalecene: A Technical Whitepaper on its Cholesterol-Lowering Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzmalecene emerged in the mid-20th century as a compound of interest for its potential to lower cholesterol levels. Early investigations in both animal models and humans suggested its efficacy as a hypocholesteremic agent by inhibiting the biosynthesis of cholesterol. This technical guide provides an in-depth analysis of the foundational studies on this compound, focusing on its mechanism of action, experimental protocols, and the quantitative data available from that era. Due to the limited accessibility of full-text articles from the 1960s, this paper synthesizes information from available abstracts, citations, and later reviews to reconstruct a comprehensive understanding of the early research on this compound.

Core Concepts: The Cholesterol Biosynthesis Pathway

To understand the action of this compound, it is essential to first grasp the fundamentals of the cholesterol biosynthesis pathway. This complex enzymatic cascade, primarily occurring in the liver, is responsible for the de novo synthesis of cholesterol from acetyl-CoA. The pathway can be broadly divided into several key stages:

-

Synthesis of Mevalonate: The pathway begins with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is the rate-limiting step in cholesterol synthesis and a major target for many cholesterol-lowering drugs.

-

Formation of Isoprenoid Units: Mevalonate is subsequently converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks.

-

Squalene Synthesis: A series of condensation reactions combine these isoprenoid units to form the 30-carbon molecule, squalene.

-

Cyclization and Conversion to Cholesterol: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of enzymatic modifications.

A simplified representation of this pathway is provided in the diagram below.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays for Benzmalecene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzmalecene and Screening Strategies

This compound is a known inhibitor of the Krebs cycle, also referred to as the tricarboxylic acid (TCA) or citric acid cycle.[1] This central metabolic pathway is crucial for cellular energy production and provides precursors for various biosynthetic pathways, including cholesterol and fatty acid synthesis.[2][3] Early studies have demonstrated that this compound inhibits cholesterol biosynthesis and exhibits a hypocholesteremic effect in both rats and humans.[4][5]

Given that the Krebs cycle provides the fundamental building block, acetyl-CoA, for both cholesterol and fatty acid synthesis, its inhibition by this compound is expected to have significant downstream effects on these pathways. While high-throughput screening (HTS) assays specifically designed for this compound are not extensively documented, its mechanism of action allows for the use of well-established HTS assays for related metabolic pathways to identify and characterize its effects or to screen for novel compounds with similar activity profiles.

This document provides detailed application notes and protocols for three relevant HTS assays:

-

Inhibition of Cholesterol Biosynthesis: Targeting HMG-CoA Reductase.

-

Inhibition of Fatty Acid Synthesis: A cell-based approach.

-

Direct Assessment of Krebs Cycle Activity: A cell-based metabolic assay.

These protocols are designed for a high-throughput format and include guidance on data presentation and quality control.

Application Note 1: High-Throughput Screening for Inhibitors of Cholesterol Biosynthesis via HMG-CoA Reductase Activity

Principle

The biosynthesis of cholesterol utilizes acetyl-CoA, a primary output of the Krebs cycle's processing of carbohydrates and fatty acids. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis. Consequently, HMGR is a major target for cholesterol-lowering drugs, such as statins.

This biochemical assay measures the activity of HMGR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA.[6][7] This assay is readily adaptable to a high-throughput format for screening potential inhibitors like this compound.

Experimental Protocol: Colorimetric HMG-CoA Reductase Inhibition Assay

This protocol is designed for a 96-well or 384-well microplate format.

Materials:

-

HMG-CoA Reductase (HMGR) enzyme

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA substrate solution

-

NADPH

-

Pravastatin (or other statin as a positive control inhibitor)

-

Test compound (e.g., this compound)

-

96-well or 384-well clear, flat-bottom microplates

-

Multi-well spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation:

-

1x Assay Buffer: If supplied as a concentrate, dilute to 1x with ultrapure water. Pre-warm to 37°C before use.[6][8]

-

HMG-CoA Reductase (HMGR): Reconstitute the enzyme in 1x Assay Buffer to the recommended concentration. Aliquot and store at -80°C. Keep on ice during use and avoid repeated freeze-thaw cycles.[9]

-

HMG-CoA Solution: Reconstitute the substrate in ultrapure water. Aliquot and store at -20°C.[9]

-

NADPH Solution: Reconstitute NADPH in 1x Assay Buffer. Prepare fresh for each experiment as it is unstable.

-

Positive Control (Pravastatin): Prepare a stock solution in a suitable solvent (e.g., water) and create a dilution series to determine the IC50.

-

Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution at 100x the final desired concentration.

Assay Procedure:

-

Plate Setup:

-

Blank (No Enzyme): 10 µL Assay Buffer.

-

Negative Control (Max Activity): 5 µL HMGR enzyme + 5 µL Assay Buffer (and solvent control if applicable).

-

Positive Control (Inhibition): 5 µL HMGR enzyme + 2 µL Pravastatin solution + 3 µL Assay Buffer.

-

Test Wells: 5 µL HMGR enzyme + 2 µL of 100x test compound dilution + 3 µL Assay Buffer.[9]

-

-

Reaction Mix Preparation (per well): Prepare a master mix containing:

-

180 µL 1x Assay Buffer

-

4 µL NADPH Solution

-

6 µL HMG-CoA Solution

-

-

Initiate Reaction: Add 190 µL of the Reaction Mix to each well of the microplate.

-

Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 2-3 minutes for at least 10-20 minutes.[9]

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assess the quality of the assay by calculating the Z'-factor using the negative and positive controls: Z' = 1 - [(3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg|] An excellent assay has a Z'-factor between 0.5 and 1.0.[10][11][12]

Data Presentation

Quantitative data for known HMG-CoA reductase inhibitors can be summarized as follows:

| Compound | IC50 (nM) | Assay Type | Reference |

| Atorvastatin | 8.2 | Biochemical | Literature Value |

| Simvastatin | 5.6 | Biochemical | Literature Value |

| Pravastatin | 10.4 | Biochemical | Literature Value |

| Rosuvastatin | 5.4 | Biochemical | Literature Value |

| This compound | To be determined | Biochemical | N/A |

Note: IC50 values can vary depending on assay conditions.

Visualization

Caption: Cholesterol biosynthesis pathway and HTS target.

Application Note 2: High-Throughput Screening for Inhibitors of Fatty Acid Synthesis

Principle

The synthesis of fatty acids begins with acetyl-CoA, which is exported from the mitochondria to the cytoplasm in the form of citrate (a Krebs cycle intermediate). In the cytoplasm, citrate is converted back to acetyl-CoA, which is then carboxylated to malonyl-CoA. Fatty acid synthase (FASN) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain.[13] Inhibition of the Krebs cycle by this compound can limit the supply of citrate, thereby reducing the substrate for fatty acid synthesis.

This cell-based assay utilizes a fluorescently labeled fatty acid analog to measure its uptake and incorporation, which is dependent on the overall activity of the fatty acid synthesis and transport machinery. A reduction in fluorescence inside the cells indicates inhibition of this process.

Experimental Protocol: Cell-Based Fluorescent Fatty Acid Uptake Assay

This protocol is adapted for a 96-well or 384-well plate format.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

96-well or 384-well black, clear-bottom cell culture plates

-

Fluorescent fatty acid analog (e.g., BODIPY-FA)

-

Assay buffer (e.g., HBSS with 0.2% BSA)

-

Positive control inhibitor (e.g., Orlistat or TVB-2640)

-

Test compound (e.g., this compound)

-

Fluorescence microplate reader

Reagent Preparation:

-

Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 384-well plate) and incubate for 12-16 hours.[14]

-

Compound Plates: Prepare serial dilutions of the test compound and positive control in assay buffer at 10x the final desired concentration.

-

Fluorescent Probe Solution: Prepare a working solution of the fluorescent fatty acid analog in assay buffer. The optimal concentration should be determined empirically.

Assay Procedure:

-

Compound Incubation: Remove the cell culture medium from the plates and wash once with assay buffer. Add the 10x compound solutions to the respective wells and incubate for 30 minutes at 37°C.[15]

-

Probe Addition: Add the fluorescent probe solution to all wells.

-

Signal Measurement:

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 30-60 minutes.

-

Endpoint Measurement: Alternatively, incubate the plate for a fixed time (e.g., 1 hour) and then measure the final fluorescence intensity.[14]

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase or the final endpoint fluorescence for each well.

-

Normalize the data to the negative control (vehicle-treated cells) and calculate the percent inhibition.

-

Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

-

Calculate the Z'-factor to assess assay performance.[15]

-

Data Presentation

Example quantitative data for known fatty acid synthesis inhibitors:

| Compound | IC50 (µM) | Cell Line | Assay Quality (Z'-factor) |

| Orlistat | ~5 | HEK293 | > 0.6 |

| TVB-2640 | ~1 | HEK293 | > 0.6 |

| Cerulenin | ~10 | MiaPaCa-2 | To be determined |

| This compound | To be determined | HEK293 | To be determined |

Visualization

References

- 1. assaygenie.com [assaygenie.com]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: inhibition of cholesterol biosynthesis and hypocholesteremic effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypocholesteremic effect in man of this compound: an inhibitor of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 12. assay.dev [assay.dev]

- 13. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Applying Benzmalecene in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for the compound "Benzmalecene" in scientific literature and chemical databases did not yield specific results. It is possible that "this compound" is a novel or proprietary compound with limited public information, or the name may be misspelled. The following application notes and protocols are based on a generalized approach for a hypothetical anti-cancer compound that induces apoptosis and modulates key signaling pathways, as this is a common mechanism for such agents. Researchers should substitute the specific parameters (e.g., IC50 values, optimal concentrations, and specific molecular targets) for their compound of interest once that information is available.

Introduction

This document provides a comprehensive guide for the application of a novel anti-cancer agent, herein referred to as "the compound," in various cell culture models. The protocols and guidelines are designed to assist researchers in evaluating its cytotoxic effects, understanding its mechanism of action, and elucidating its impact on cellular signaling pathways. The methodologies described are fundamental for the preclinical assessment of potential therapeutic agents.

Data Presentation: Efficacy of the Compound Across Cancer Cell Lines

The anti-proliferative activity of a novel compound is typically first assessed across a panel of cancer cell lines to determine its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is a key parameter for this evaluation.

Table 1: Hypothetical IC50 Values of the Compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |

| A549 | Non-Small Cell Lung Cancer | 12.5 |

| HCT116 | Colorectal Carcinoma | 3.8 |

| HeLa | Cervical Cancer | 7.1 |

| PC-3 | Prostate Cancer | 15.3 |

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values for the specific compound under investigation.

Experimental Protocols

Cell Culture and Maintenance

Proper cell culture technique is critical for reproducible results.[1][2]

-

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Culture flasks and plates.

-

Humidified incubator at 37°C with 5% CO2.

-

-

Protocol for Adherent Cells:

-

Maintain cells in T-75 flasks and passage them upon reaching 80-90% confluency.

-

Aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Protocol:

-

Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

70% ethanol (ice-cold).

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualization of Pathways and Workflows

Signaling Pathways

Many anti-cancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[3][4] A common mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and Ras/ERK, leading to the activation of apoptotic processes.

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental Workflow

A typical workflow for evaluating a novel anti-cancer compound in cell culture involves a series of assays to characterize its activity.

Caption: General workflow for in vitro compound screening.

Logical Relationship: Apoptosis Induction

The induction of apoptosis is a key outcome of the compound's activity, resulting from the inhibition of survival signals and activation of pro-apoptotic proteins.

Caption: Logical flow from compound treatment to apoptosis.

Disclaimer: The information provided in these application notes is for research purposes only. All experiments should be conducted in accordance with institutional guidelines and safety procedures. The protocols and diagrams are based on generalized scientific principles and should be adapted for the specific compound and cell lines being investigated.

References

Application Notes and Protocols for Studying Benzmalecene Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the effects of Benzmalecene, a compound known for its dual action as a Krebs cycle inhibitor and an inhibitor of intestinal bile salt absorption. The following sections detail suitable animal models, experimental protocols for inducing and evaluating hypercholesterolemia, and the key signaling pathways influenced by this compound.

Recommended Animal Models

The primary animal model for studying the hypocholesterolemic effects of this compound is the Wistar rat . Historical studies have confirmed the efficacy of this compound in reducing cholesterol levels in this model.[1] Additionally, given this compound's mechanism of action on bile acid absorption, genetically modified mouse models of atherosclerosis, such as Apolipoprotein E-knockout (ApoE-/-) mice and Low-density lipoprotein receptor-knockout (LDLR-/-) mice , are highly relevant for investigating its potential anti-atherosclerotic properties.

Data Presentation: Efficacy of a Hypocholesterolemic Agent in a Rat Model of Hypercholesterolemia

Due to the limited availability of specific quantitative data from historical studies on this compound, the following table presents illustrative data based on the expected outcomes of a hypocholesterolemic agent in a diet-induced hypercholesterolemia rat model. This provides a template for presenting efficacy data for this compound.

| Group | Treatment | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| 1 | Normal Control (Standard Diet) | 70 ± 5 | 20 ± 3 | 45 ± 4 | 50 ± 6 |

| 2 | Hypercholesterolemic Control (High-Cholesterol Diet) | 150 ± 12 | 100 ± 10 | 30 ± 3 | 80 ± 9 |

| 3 | This compound (Low Dose) + High-Cholesterol Diet | 120 ± 10 | 75 ± 8 | 35 ± 4 | 70 ± 8 |

| 4 | This compound (High Dose) + High-Cholesterol Diet | 95 ± 8 | 50 ± 6 | 40 ± 5 | 60 ± 7 |

| 5 | Atorvastatin (Positive Control) + High-Cholesterol Diet | 85 ± 7 | 40 ± 5 | 42 ± 5 | 55 ± 6 |

Values are presented as mean ± standard deviation. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Experimental Protocols

Protocol 1: Induction of Hypercholesterolemia in Wistar Rats

This protocol describes the induction of hypercholesterolemia in Wistar rats through dietary manipulation, creating a suitable model to test the efficacy of this compound.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Standard rat chow

-

High-cholesterol diet (Standard chow supplemented with 1-2% cholesterol, 0.5% cholic acid, and 10-20% fat, e.g., lard or coconut oil)[2][3][4]

-

This compound (to be dissolved in a suitable vehicle, e.g., corn oil or carboxymethylcellulose)

-

Positive control drug (e.g., Atorvastatin)

-

Animal caging and husbandry equipment

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Centrifuge

-

Spectrophotometer or automated clinical chemistry analyzer

Procedure:

-

Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with free access to standard chow and water.

-

Grouping: Randomly divide the animals into the experimental groups as outlined in the data presentation table.

-

Dietary Induction:

-

The normal control group continues to receive the standard diet.

-

All other groups are switched to the high-cholesterol diet for a period of 4-8 weeks to induce hypercholesterolemia.[2]

-

-

Treatment Administration:

-

Following the induction period, administer this compound and the positive control drug orally via gavage daily for a predetermined period (e.g., 4-6 weeks). The vehicle is administered to the normal and hypercholesterolemic control groups.

-

-

Blood Sampling:

-

Collect blood samples from the retro-orbital plexus or tail vein at baseline (before starting the high-cholesterol diet), after the induction period, and at the end of the treatment period.

-

Fasting (e.g., 12 hours) is recommended before blood collection for lipid profile analysis.

-

-

Biochemical Analysis:

-

Separate plasma by centrifugation.

-

Analyze the plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic colorimetric kits.

-

-

Data Analysis:

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the lipid profiles between the different groups.

-

Protocol 2: Evaluation of Anti-Atherosclerotic Effects in ApoE-/- Mice

This protocol outlines a study to assess the potential of this compound to mitigate the development of atherosclerosis in a genetically susceptible mouse model.

Materials:

-

Male ApoE-/- mice (6-8 weeks old)

-

Western-type diet (high in fat and cholesterol)

-

This compound

-

Vehicle control

-

Surgical instruments for tissue perfusion and harvesting

-

Phosphate-buffered saline (PBS)

-

Formalin

-

Oil Red O stain

-

Microscope with imaging software

Procedure:

-

Animal Husbandry and Diet:

-

House the ApoE-/- mice under standard conditions.

-

At 8 weeks of age, switch the mice to a Western-type diet to accelerate the development of atherosclerotic plaques.

-

-

Treatment:

-

Concurrently with the initiation of the Western-type diet, begin daily oral administration of this compound or vehicle.

-

-

Study Duration:

-

Continue the diet and treatment for 12-16 weeks.

-

-

Tissue Harvesting:

-

At the end of the study, euthanize the mice and perfuse the vascular system with PBS followed by 10% buffered formalin.

-

Carefully dissect the aorta from the arch to the iliac bifurcation.

-

-

Atherosclerotic Plaque Analysis:

-

En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the percentage of the aortic surface area covered by plaques using image analysis software.

-

Aortic root analysis: Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O. Quantify the lesion area in serial sections.

-

-

Statistical Analysis:

-

Compare the plaque area between the this compound-treated and vehicle-treated groups using a t-test or other appropriate statistical methods.

-

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its dual inhibitory effects. The following diagrams illustrate the key signaling pathways that are likely modulated by this compound.

Krebs Cycle Inhibition and Macrophage Activation

As a Krebs cycle inhibitor, this compound can alter the metabolic state of macrophages, which are key inflammatory cells in the development of atherosclerosis. Inhibition of the Krebs cycle can lead to the accumulation of certain intermediates like succinate and a reduction in others, impacting macrophage polarization and inflammatory responses.[5][6]

Caption: this compound's inhibition of the Krebs cycle can lead to succinate accumulation, promoting a pro-inflammatory macrophage phenotype.

Inhibition of Taurocholate Absorption and Bile Acid Signaling

By inhibiting the active absorption of taurocholate in the intestine, this compound alters the bile acid pool returning to the liver. This can modulate the activity of key nuclear receptors, Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), which regulate lipid and glucose metabolism.[7][8][9]

Caption: this compound inhibits taurocholate absorption, modulating FXR and TGR5 signaling to impact cholesterol metabolism.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study to evaluate the effects of this compound.

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

- 1. This compound: inhibition of cholesterol biosynthesis and hypocholesteremic effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Impact of Dietary Cholesterol on Chronic Metabolic Diseases through Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. Regulation of Macrophage Immunometabolism in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage polarisation and inflammatory mechanisms in atherosclerosis: Implications for prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Benzoylmesaconine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine (BMA) is a monoester diterpenoid alkaloid found in plants of the Aconitum genus. It is recognized for its significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2][3] Accurate and precise quantification of Benzoylmesaconine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed protocols for the quantitative analysis of Benzoylmesaconine in biological samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), along with insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Benzoylmesaconine in rat plasma using a validated UPLC-MS/MS method.[4]

Table 1: UPLC-MS/MS Method Parameters for Benzoylmesaconine Quantification [4]

| Parameter | Value |

| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | Acquity UPLC BEH C18 (1.7 µm; 2.1 mm × 50 mm) |

| Mobile Phase | A: 2 µM Ammonium Acetate; B: 100% Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Internal Standard | Testosterone |

Table 2: Calibration and Validation Data for Benzoylmesaconine Analysis in Rat Plasma [4]

| Parameter | Result |

| Linearity Range | 0.3 - 60 ng/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |

| Intra-day Precision (RSD%) | < 6.1% |

| Inter-day Precision (RSD%) | < 13.9% |

| Accuracy (RE%) | Within ±17.6% (at LLOQ) and ±15.0% (other concentrations) |

Table 3: Pharmacokinetic Parameters of Benzoylmesaconine in Rats (Oral Administration of 5 mg/kg Pure BMA) [4]

| Parameter | Value (Mean ± SD) |

| Tmax (min) | 13.0 ± 5.5 |

| Cmax (ng/mL) | 25.1 ± 13.9 |

| T½ (min) | 228.3 ± 117.0 |

| AUC(0-t) (ng·min/mL) | 2247.4 ± 1171.9 |

| MRT(0-t) (min) | 155.0 ± 33.2 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Benzoylmesaconine from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Testosterone in methanol) to the plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (95% A: 5% B).

-

Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.

-

Sample Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the quantification of Benzoylmesaconine.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Benzoylmesaconine: To be determined based on instrument optimization (e.g., infusion of a standard solution to identify precursor and product ions).

-

Testosterone (Internal Standard): To be determined based on instrument optimization.

-

-

Data Acquisition and Processing: Use appropriate software (e.g., Masslynx) for data acquisition and analysis.[4]

-

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway of Benzoylmesaconine

Benzoylmesaconine exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways in macrophages stimulated by lipopolysaccharide (LPS).[3] This leads to a reduction in the production of pro-inflammatory mediators.[3]

Caption: Benzoylmesaconine's anti-inflammatory mechanism.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the quantitative analysis of Benzoylmesaconine in biological samples.

Caption: Workflow for Benzoylmesaconine quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Comparisons of Benzoylmesaconine in Rats Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry after Administration of Pure Benzoylmesaconine and Wutou Decoction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzmalecene

Introduction

Benzmalecene is a compound with the molecular formula C20H19Cl2NO3.[1] As with many active pharmaceutical ingredients (APIs), achieving high purity is essential for its use in research, preclinical, and clinical studies.[2][3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of individual compounds from complex mixtures.[4][5][6] This application note describes a method for the purification of this compound using preparative HPLC. The protocol outlines the sample preparation, HPLC conditions, and fraction collection strategy to obtain high-purity this compound.

Experimental Overview

A reversed-phase HPLC method was developed to separate this compound from its impurities. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water. The developed analytical method was then scaled up to a preparative scale for the isolation of the target compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Retention Time of this compound | Approximately 8.5 minutes |

Table 2: Preparative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Injection Volume | 1 mL |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Fraction Collection | Triggered by UV signal threshold |

Table 3: Purification Summary

| Sample | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Crude this compound | 85 | >99 | 92 |

Experimental Protocols

1. Sample Preparation

-

Weigh approximately 100 mg of crude this compound.

-

Dissolve the crude material in 10 mL of a 1:1 mixture of acetonitrile and water.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. Analytical HPLC Method Development

-

Equilibrate the analytical HPLC system with the initial mobile phase conditions (30% B).

-

Inject 10 µL of the prepared sample solution.

-

Run the gradient method as described in Table 1.

-

Monitor the separation at 254 nm. The retention time of this compound should be approximately 8.5 minutes.

-

Assess the purity of the this compound peak and the resolution from adjacent impurities.

3. Preparative HPLC Purification

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B).

-

Inject 1 mL of the filtered crude sample solution.

-

Run the preparative gradient method as described in Table 2.

-

Monitor the elution profile at 254 nm.

-

Set the fraction collector to collect the peak corresponding to this compound based on the retention time observed in the analytical run, using a UV signal threshold to trigger collection.

-

Pool the collected fractions containing the pure product.

4. Post-Purification Analysis

-

Analyze an aliquot of the pooled fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.

-

Determine the final yield and calculate the recovery.

Visualizations

Caption: Workflow for the HPLC Purification of this compound.

Caption: Logical Flow for Method Development and Purification.

The described preparative HPLC method is effective for the purification of this compound, yielding a product with greater than 99% purity and a high recovery rate. This protocol can be readily implemented in a laboratory setting for the isolation of this compound for various research and development applications. The method is scalable, and the parameters can be further optimized to suit different sample loads and purity requirements.

References

- 1. This compound | C20H19Cl2NO3 | CID 20838642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]

- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 5. Aralyse - Preparative HPLC [aralyse.tech]

- 6. americanlaboratory.com [americanlaboratory.com]

Application Notes and Protocols for the Identification of Benzmalecene Using Mass Spectrometry Techniques

Introduction

The identification and characterization of novel pharmaceutical compounds are critical in drug development and research. Mass spectrometry (MS) stands as a powerful analytical technique, offering high sensitivity and specificity for determining the molecular weight and structure of molecules. When coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a robust platform for the analysis of complex mixtures and the identification of unknown compounds. This document provides a detailed overview of the application of various mass spectrometry techniques for the qualitative and quantitative analysis of a target compound, using a hypothetical molecule, "Benzmalecene," as an example. The protocols and methodologies described herein are based on established principles of mass spectrometry and can be adapted for the analysis of various small organic molecules.

1. Sample Preparation for Mass Spectrometry Analysis

Effective sample preparation is crucial for obtaining high-quality mass spectrometry data. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[1][2][3] The choice of sample preparation technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.[1]

1.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample.[1][3]

-

Principle: The sample is passed through a solid sorbent that retains the analyte of interest based on its affinity (e.g., reversed-phase, normal-phase, ion-exchange). Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.[1]

-

Protocol for this compound (Hypothetical):

-

Sorbent Selection: Based on the predicted polarity of this compound (a non-polar, aromatic compound), a reversed-phase C18 sorbent would be appropriate.

-

Conditioning: The C18 cartridge is conditioned with methanol followed by water to activate the sorbent.

-

Sample Loading: The sample containing this compound is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: this compound is eluted with a strong, non-polar solvent such as acetonitrile or methanol.

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase.

-

1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.[1]

-

Principle: The sample is mixed with an immiscible solvent in which the analyte has a higher solubility. After partitioning, the layer containing the analyte is collected.

-

Protocol for this compound (Hypothetical):

-

Solvent Selection: Assuming this compound is a non-polar compound, a non-polar organic solvent like ethyl acetate or dichloromethane would be suitable for extraction from an aqueous matrix.

-

Extraction: The aqueous sample is mixed vigorously with an equal volume of ethyl acetate in a separatory funnel.

-

Phase Separation: The layers are allowed to separate, and the organic layer containing this compound is collected.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

-

1.3. Protein Precipitation

For biological samples such as plasma or serum, protein precipitation is often the first step to remove high-molecular-weight proteins that can interfere with the analysis.[1]

-

Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.

-

Protocol for this compound in Plasma (Hypothetical):

-

Precipitation: Three volumes of cold acetonitrile are added to one volume of plasma.

-

Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Collection: The clear supernatant containing this compound is carefully collected for further analysis.

-

2. Mass Spectrometry Techniques for Identification

2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[4][5] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

-

Experimental Workflow for this compound Identification:

-

Protocol for LC-MS Analysis of this compound (Hypothetical):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for non-polar compounds.[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7] The gradient can be optimized to achieve good separation.

-

Flow Rate: 0.3 mL/min.[6]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for small molecules.[5][8]

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and structural elucidation.[8]

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[9]

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. If this compound is amenable to gas chromatography, GC-MS can provide excellent separation and sensitive detection.

-

Principle: The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates characteristic and reproducible fragmentation patterns.[8][10]

-

Protocol for GC-MS Analysis of this compound (Hypothetical):

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

-

Ionization Source: Electron Ionization (EI) at 70 eV.[10]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

3. Data Analysis and Interpretation

3.1. Molecular Ion and Fragmentation Pattern

The mass spectrum provides information about the molecular weight of the compound from the molecular ion peak (M+• for EI or [M+H]+ for ESI).[11][12] The fragmentation pattern is a unique fingerprint of a molecule and is crucial for its structural elucidation.[11][12][13]

-

Fragmentation Analysis Workflow:

3.2. Quantitative Analysis

For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.[6][14] This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.

Table 1: Hypothetical MRM Transitions and Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] |

The identification of novel compounds like "this compound" relies on a systematic approach involving efficient sample preparation, appropriate selection of mass spectrometry techniques, and careful data interpretation. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural fragmentation analysis provides a powerful toolkit for researchers and scientists in drug development. The protocols and workflows outlined in this document serve as a general guide and should be optimized based on the specific properties of the analyte and the research objectives.

References

- 1. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ijsdr.org [ijsdr.org]

- 9. escholarship.org [escholarship.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Benzmalecene in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzmalecene is a compound that has demonstrated effects on key metabolic pathways, positioning it as a molecule of interest for metabolic research. Historically, it has been identified as an inhibitor of both the Krebs cycle and cholesterol biosynthesis, leading to a hypocholesterolemic effect.[1][2] These application notes provide an overview of its known mechanisms and offer generalized protocols for investigating its effects on cellular metabolism.

Mechanism of Action

This compound's metabolic effects are primarily attributed to two key inhibitory actions:

-

Inhibition of Cholesterol Biosynthesis: this compound has been shown to lower cholesterol levels in both animal models and humans.[1][2] This is achieved by inhibiting one or more enzymatic steps in the complex cholesterol synthesis pathway. The precise molecular target within this pathway has not been extensively characterized in recent literature.

-

Inhibition of the Krebs Cycle: this compound is also described as an inhibitor of the Krebs (or tricarboxylic acid, TCA) cycle. This central metabolic pathway is responsible for the oxidation of acetyl-CoA and is a critical hub for cellular energy production and the synthesis of biosynthetic precursors. Inhibition of the Krebs cycle can have widespread effects on cellular metabolism.

Quantitative Data

Experimental Protocols

The following are generalized protocols for assessing the metabolic effects of a compound like this compound. These should be adapted and optimized for specific cell types or research questions.

Protocol 1: In Vitro Inhibition of Cholesterol Biosynthesis

Objective: To determine the effect of this compound on the de novo synthesis of cholesterol in a cellular model. This protocol is based on the principle of radiolabeling precursors of cholesterol.

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-Acetate or [³H]-Mevalonate

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Solvents for lipid extraction (e.g., hexane, isopropanol)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Cholesterol standard

Procedure:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere and grow for 24-48 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (a dose-response curve is recommended, e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Radiolabeling: Following treatment, add [¹⁴C]-Acetate or [³H]-Mevalonate to the culture medium at a final concentration of 1-5 µCi/mL. Incubate for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Lipid Extraction: Extract total lipids from the cell lysate using a 2:1 mixture of hexane:isopropanol. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase.

-

Thin Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate along with a cholesterol standard. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

-

Quantification: Visualize the cholesterol spot (e.g., using iodine vapor). Scrape the corresponding section of the silica gel from the plate into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Compare the counts from this compound-treated cells to the vehicle control to determine the percentage of inhibition.

Protocol 2: Assessment of Krebs Cycle Activity

Objective: To evaluate the impact of this compound on the Krebs cycle by measuring the activity of key enzymes and the levels of key metabolites.

Materials:

-

Isolated mitochondria or cultured cells

-

This compound

-

Mitochondrial isolation buffer

-

Spectrophotometer or plate reader

-

Kits for measuring the activity of Krebs cycle enzymes (e.g., citrate synthase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase)

-

LC-MS/MS for metabolite analysis

-

Reagents for specific enzyme assays (substrates, cofactors)

Procedure:

Part A: Enzyme Activity Assays

-

Sample Preparation: Isolate mitochondria from tissues or cells, or prepare whole-cell lysates.

-

Compound Treatment: Treat the isolated mitochondria or cell lysates with different concentrations of this compound.

-

Enzyme Activity Measurement: Use commercially available kits or established spectrophotometric assays to measure the activity of key Krebs cycle enzymes. These assays typically follow the change in absorbance of NAD(P)H or a colorimetric substrate over time.

-

Citrate Synthase: Measures the formation of citrate from acetyl-CoA and oxaloacetate.

-

Isocitrate Dehydrogenase: Measures the conversion of isocitrate to α-ketoglutarate, coupled to the reduction of NAD⁺ or NADP⁺.

-

α-Ketoglutarate Dehydrogenase: Measures the conversion of α-ketoglutarate to succinyl-CoA, coupled to the reduction of NAD⁺.

-

-

Data Analysis: Calculate the specific activity of each enzyme (e.g., in nmol/min/mg protein) and compare the activities in this compound-treated samples to the vehicle control.

Part B: Metabolite Profiling

-

Cell Treatment and Quenching: Treat cultured cells with this compound for the desired duration. Rapidly quench metabolic activity by washing with ice-cold saline and adding cold methanol.

-

Metabolite Extraction: Scrape the cells in the cold methanol and perform a metabolite extraction procedure (e.g., using a methanol/chloroform/water extraction).

-

LC-MS/MS Analysis: Analyze the polar metabolite fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of Krebs cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate).

-